molecular formula C20H19N5O3S B11668068 4-[(E)-({[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}hydrazono)methyl]benzoic acid

4-[(E)-({[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}hydrazono)methyl]benzoic acid

Cat. No.: B11668068
M. Wt: 409.5 g/mol
InChI Key: YSWICMXOGLQWQH-CIAFOILYSA-N
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Description

4-[(E)-({[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}hydrazono)methyl]benzoic acid is a complex organic compound that features a benzoic acid core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}hydrazono)methyl]benzoic acid typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Thioacetylation: Introduction of the thioacetyl group to the triazole ring.

    Hydrazone Formation: Reaction of the thioacetylated triazole with hydrazine derivatives.

    Aldol Condensation: The final step involves the condensation of the hydrazone with a benzoic acid derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}hydrazono)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like Br2/FeBr3 for electrophilic substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-[(E)-({[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}hydrazono)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-({[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}hydrazono)methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-({[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}hydrazono)methyl]benzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19N5O3S

Molecular Weight

409.5 g/mol

IUPAC Name

4-[(E)-[[2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C20H19N5O3S/c1-2-25-18(15-6-4-3-5-7-15)23-24-20(25)29-13-17(26)22-21-12-14-8-10-16(11-9-14)19(27)28/h3-12H,2,13H2,1H3,(H,22,26)(H,27,28)/b21-12+

InChI Key

YSWICMXOGLQWQH-CIAFOILYSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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